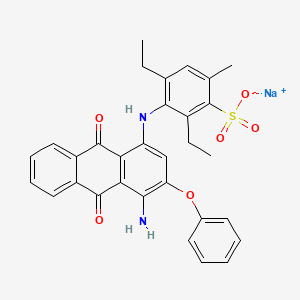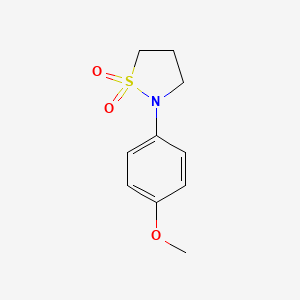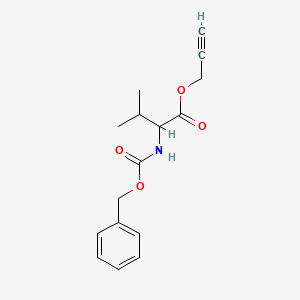
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester is a synthetic compound often used in organic chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical synthesis. The 3,3-dimethylalanine moiety provides steric hindrance, while the 2-propynyl ester group introduces a reactive alkyne functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester typically involves multiple steps:
Protection of the amine group: The amine group of 3,3-dimethylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with propargyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the 2-propynyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process typically involves:
- Large-scale protection of the amine group using Cbz-Cl.
- Esterification using propargyl alcohol and DCC.
- Purification through crystallization or chromatography.
化学反応の分析
Types of Reactions
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester undergoes various chemical reactions, including:
Hydrogenation: The alkyne group can be hydrogenated to form the corresponding alkane.
Nucleophilic substitution: The ester group can undergo nucleophilic substitution reactions.
Deprotection: The Cbz group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) in the presence of hydrogen.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2.
Nucleophilic substitution: Nucleophiles such as amines or alcohols.
Deprotection: Pd-C, H2 in methanol.
Major Products Formed
Hydrogenation: Formation of the corresponding alkane.
Nucleophilic substitution: Formation of substituted esters or amides.
Deprotection: Formation of the free amine.
科学的研究の応用
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of prodrugs and drug delivery systems.
Bioconjugation: The alkyne group allows for click chemistry reactions, facilitating the conjugation of biomolecules.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester involves its reactivity due to the presence of the alkyne and ester groups. The compound can undergo click chemistry reactions, forming stable triazole linkages with azides. The Cbz group protects the amine during synthesis and can be selectively removed to reveal the free amine for further reactions.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar in having a Cbz protecting group but differs in the amino acid backbone.
N-Benzyloxycarbonyl-L-2,3-diaminopropionic acid: Contains a Cbz group and is used in peptide synthesis.
N-Benzyloxycarbonyl-L-aspartic acid: Another Cbz-protected amino acid used in synthetic chemistry.
Uniqueness
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester is unique due to the combination of steric hindrance from the 3,3-dimethyl group and the reactivity of the 2-propynyl ester. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.
特性
CAS番号 |
73680-52-1 |
|---|---|
分子式 |
C16H19NO4 |
分子量 |
289.33 g/mol |
IUPAC名 |
prop-2-ynyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H19NO4/c1-4-10-20-15(18)14(12(2)3)17-16(19)21-11-13-8-6-5-7-9-13/h1,5-9,12,14H,10-11H2,2-3H3,(H,17,19) |
InChIキー |
AHVKUWXEUVEHIV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)OCC#C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


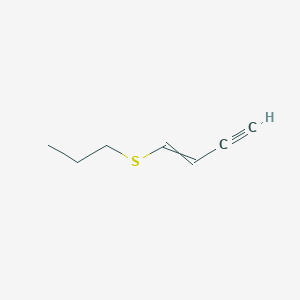
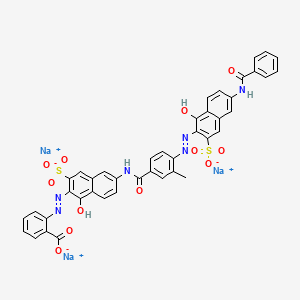
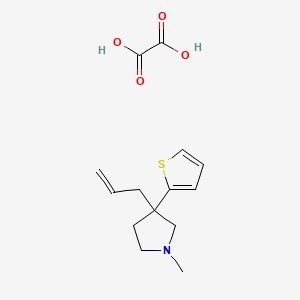
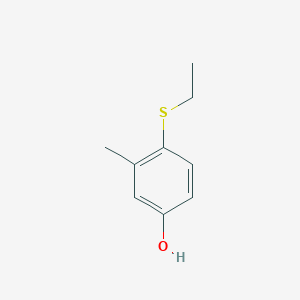
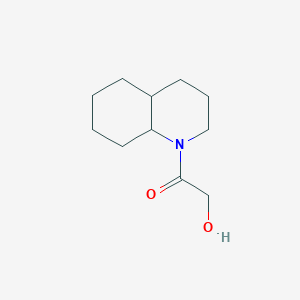
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
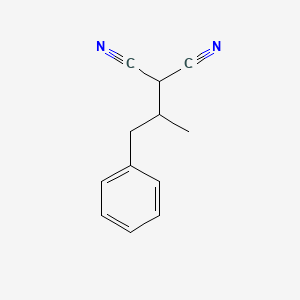

![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
